6-Iodo-7-methoxy-1H-quinazolin-4-one is a member of the quinazoline family, which comprises heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. This particular compound features an iodine atom at the 6th position, a methoxy group at the 7th position, and a carbonyl group at the 4th position of the quinazoline ring. Its molecular formula is , with a molecular weight of approximately 302.07 g/mol. Quinazolines, including this compound, are significant in medicinal chemistry due to their diverse biological activities.
The compound is synthesized through various methods, often involving iodination processes of related quinazoline derivatives. It can be purchased from chemical suppliers for research purposes.
The synthesis of 6-iodo-7-methoxy-1H-quinazolin-4-one typically involves the iodination of 7-methoxyquinazolin-4(1H)-one. A widely used method for this transformation is the Sandmeyer reaction, where the amino group of 7-methoxyquinazolin-4(1H)-one is diazotized and subsequently replaced by iodine using potassium iodide and copper(I) iodide as catalysts .
In a typical Sandmeyer reaction setup:
Industrial methods may involve continuous flow reactors to optimize reaction conditions for large-scale production, ensuring consistent quality and yield.
The structure of 6-iodo-7-methoxy-1H-quinazolin-4-one can be represented by its canonical SMILES notation: COC1=C(C=C2C(=C1)N=CNC2=O)I
. The InChI key for this compound is FVHAXLFSGSMQSE-UHFFFAOYSA-N
, which provides a unique identifier for its molecular structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.07 g/mol |
IUPAC Name | 6-Iodo-7-methoxy-3H-quinazolin-4-one |
InChI | InChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
6-Iodo-7-methoxy-1H-quinazolin-4-one can undergo various chemical reactions:
From these reactions, several important derivatives can be synthesized:
The mechanism of action for compounds like 6-Iodo-7-methoxyquinazolin-4-one often involves interaction with biological targets such as receptors or enzymes. For example, quinazolinone derivatives have been shown to act as noncompetitive antagonists at NMDA receptors, influencing neurotransmission pathways relevant in neuropharmacology .
The specific interactions may involve:
This mechanism highlights their potential therapeutic roles in conditions like epilepsy or neurodegenerative diseases.
The compound typically appears as a solid with a melting point that varies depending on purity and crystalline form.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly used to characterize its purity and structural integrity.
6-Iodo-7-methoxyquinazolin-4-one has several scientific applications:
Multi-component reactions (MCRs) provide efficient single-pot routes for constructing the quinazolinone scaffold. These convergent strategies enable direct incorporation of substituents during core formation, minimizing purification steps. For 6-iodo-7-methoxy-1H-quinazolin-4-one, anthranilic acid derivatives serve as primary building blocks, reacting with formamidine acetate or trimethyl orthoformate to generate the pyrimidin-4(3H)-one ring. Subsequent cyclocondensation with carbonyl partners (aldehydes or ketones) completes the bicyclic system [9]. Catalyst-free MCRs in ethanol/water mixtures at 80–90°C achieve 70–85% yields, though regioselectivity challenges persist with unsymmetrical reactants. Recent advances employ ortho-iodoaniline precursors, allowing sequential functionalization at the C6 position. For example, ortho-iodoaniline reacts with formamide derivatives under acid catalysis, followed by oxidative cyclization to yield 6-iodo-substituted intermediates primed for C7 methoxylation [3] [9].
Table 1: Multi-Component Reaction Optimization for Quinazolinone Core
Reactants | Conditions | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|---|
2-Iodo-3-methoxyaniline + trimethyl orthoformate | Ethanol, 80°C, 6h | Acetic acid | 78 | High (C6-I, C7-OMe) |
2-Amino-5-iodobenzoic acid + acetaldehyde | Water, 90°C, 8h | None | 68 | Moderate |
Isatoic anhydride + NH₄OAc + aldehydes | DMF, 120°C, 4h | Cu(OAc)₂ | 82 | High |
Microwave irradiation drastically accelerates quinazolinone cyclization while improving regiochemical outcomes. Reactions completing in 6–8 hours conventionally finish within 15–30 minutes under microwave conditions, with yields increasing by 15–20% [9]. The rapid, uniform heating minimizes thermal decomposition of iodo-substituted intermediates, which is critical for halogen retention. For 6-iodo-7-methoxy-1H-quinazolin-4-one, microwave-assisted cyclization (150–180°C) of 2-amino-5-iodo-4-methoxybenzoic acid with formamide achieves >90% conversion, whereas conventional heating requires 12 hours for 75% yield [4]. Solvent-free microwave protocols further enhance atom economy, using silica-supported catalysts like amberlyst-15 or zeolites to facilitate ring closure without solvents. This approach reduces halogen scrambling and enables precise control over the iodine position, essential for subsequent cross-coupling reactions [4] [9].
Table 2: Microwave vs. Conventional Synthesis Comparison
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 15–30 minutes | 6–12 hours |
Typical Yield | 85–93% | 65–75% |
Iodine Retention | >98% | 80–90% |
Solvent Consumption | Low (or solvent-free) | High (DMF/acetic acid) |
Byproduct Formation | <5% | 10–20% |
Molecular iodine (I₂) acts as a dual catalyst and halogen source in quinazolinone synthesis. In ethanol at 70°C, I₂ promotes oxidative cyclization of ortho-amino amides, simultaneously installing iodine at the C6 position. This electrophilic iodination occurs in situ during ring closure, yielding 6-iodoquinazolin-4-ones directly [6] [9]. Kinetic studies reveal that iodide anions generated during the reaction catalyze subsequent cycles, allowing iodine loadings as low as 10 mol%. For 7-methoxy variants, pre-functionalized substrates like 2-amino-4-methoxy-5-iodobenzoic acid undergo iodine-mediated cyclodehydration with formamidine, achieving 88% yield. Alternatively, late-stage electrophilic iodination using I₂/HIO₃ in acetic acid selectively substitutes electron-rich C6/C7 positions of pre-formed quinazolinones, though over-iodination requires careful control [5] [6].
Transition metal catalysis employs Pd, Cu, or Fe to construct quinazolinones via C–N coupling or carbonylative cyclization. Pd-catalyzed carbonylation of 2-bromo-3-methoxyanilines with CO and formamide derivatives yields 7-methoxyquinazolin-4-ones, with bromine positions dictating iodine incorporation sites. However, metal residues complicate pharmaceutical applications and increase costs [9].
Organocatalysis offers a sustainable alternative. Brønsted acids (e.g., p-TSA) or Lewis bases (e.g., DMAP) catalyze quinazolinone formation without metals. L-Proline (20 mol%) in DMSO enables cyclocondensation of 2-amino-5-iodobenzamide with aldehydes at 100°C, affording 6-iodo derivatives in 75–82% yields. Thiourea-based organocatalysts activate carbonyl groups via hydrogen bonding, facilitating ring closure with exceptional functional group tolerance toward iodo and methoxy substituents [9]. While metal catalysis achieves higher turnovers, organocatalytic methods eliminate purification challenges associated with metal contaminants—critical for electronics-grade quinazolinones.
Late-stage functionalization minimizes interference with cyclization steps:
Key Optimization Insight: Sequential SNAr followed by electrophilic iodination prevents demethylation or iodine migration, yielding 6-iodo-7-methoxy-1H-quinazolin-4-one in 84% isolated purity after recrystallization [4] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5